molecular formula C9H10O3 B057812 Methyl mandelate CAS No. 4358-87-6

Methyl mandelate

Cat. No.: B057812
CAS No.: 4358-87-6
M. Wt: 166.17 g/mol
InChI Key: ITATYELQCJRCCK-UHFFFAOYSA-N
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Description

OSM-S-336 is a compound that has garnered interest in the field of medicinal chemistry, particularly within the context of the Open Source Malaria project. This compound is part of the aminothienopyrimidine series, which has shown potential in the treatment of malaria .

Scientific Research Applications

OSM-S-336 has been primarily investigated for its potential in treating malaria. It has shown promising activity against the malaria parasite in various biological evaluations . Additionally, its structure allows for modifications that can enhance its activity and selectivity, making it a valuable compound for further research in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of OSM-S-336 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets within the malaria parasite. These interactions may disrupt essential biological processes, leading to the death of the parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-336 involves the construction of the thienopyrimidine scaffold. This method has been found to be synthetically tractable while maintaining workable yields of around 50% .

Industrial Production Methods

While specific industrial production methods for OSM-S-336 are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

OSM-S-336 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Properties

IUPAC Name

methyl 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITATYELQCJRCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871907
Record name Benzeneacetic acid, .alpha.-hydroxy-, methyl ester
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4358-87-6, 771-90-4
Record name (±)-Methyl mandelate
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Record name Methyl mandelate
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Record name Methyl mandelate
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Record name Benzeneacetic acid, .alpha.-hydroxy-, methyl ester
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Record name Benzeneacetic acid, .alpha.-hydroxy-, methyl ester
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Record name Methyl (±)-glycolate
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Record name Methyl phenylglycolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of methyl mandelate?

A1: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed a variety of spectroscopic methods to study this compound, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy has been particularly useful for studying the intramolecular hydrogen bonding in this compound, specifically the influence of different solvents on the O–H and >C=O stretching frequencies. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have provided information about the conformation of this compound and its interactions with chiral selectors like β-cyclodextrin. [, ]
  • Vibrational Circular Dichroism (VCD): VCD spectroscopy, combined with computational methods, has helped to elucidate the solvent effects on the vibrational modes of this compound in different solutions. []
  • Ultraviolet (UV) Spectroscopy: Coupled with IR spectroscopy in a double-resonance setup, UV spectroscopy has enabled the characterization of the hydrogen bond topology in complexes of this compound with other molecules, providing insights into chiral recognition. [, ]

Q3: Can this compound act as a reactant in catalytic reactions?

A3: Yes, this compound can serve as a starting material in various catalytic reactions. For example, it undergoes oxidative homocoupling when treated with titanium tetrachloride (TiCl4) and an amine at room temperature. [] In the presence of an aldehyde (ArCHO), a syn-diastereoselective aldol condensation occurs instead of dimerization. Furthermore, adding aniline (PhNH2) leads to an exclusive Mannich-type syn-diastereoselective reaction. []

Q4: How is this compound used in asymmetric synthesis?

A4: this compound, particularly its enantiopure (S)-isomer, serves as a valuable starting material in the stereoselective synthesis of substituted piperidines. This approach has been successfully employed in the total asymmetric synthesis of (+)-dienomycin C, an alkaloid with potential biological activity. []

Q5: What is the significance of the chirality of this compound?

A5: this compound exists as two enantiomers due to a chiral center. This chirality is crucial for its biological interactions and applications as a chiral building block in synthesis. The ability to separate these enantiomers is essential for various pharmaceutical and chemical processes.

Q6: What methods have been explored for the enantiomeric separation of this compound?

A6: Researchers have investigated various techniques for the enantioselective separation of this compound, including:

  • Gas Chromatography: Using a β-cyclodextrin chiral stationary phase, enantiomers of this compound can be separated by gas chromatography. Thermodynamic parameters calculated from this process suggest an enthalpy-driven separation mechanism, primarily influenced by interactions between this compound and the outer surface of the β-cyclodextrin cavity. []
  • Liquid Chromatography: Several chiral stationary phases have been successful in separating this compound enantiomers, including:
    • Crosslinked cyclodextrin gels: Both α- and β-cyclodextrin gels have been used, with β-CD-E showing preferential binding to the L-(+)-isomer and high resolution capability. []
    • Amylose 3,5-dimethylphenylcarbamate (Chiralpak IA): Studies using this stationary phase have revealed characteristic modifier concentration points where changes in the mobile phase composition lead to significant shifts in enantioselectivity, highlighting the impact of solvent interactions on the separation process. []
    • Tris-(3,5-dimethylphenyl)carbamoyl cellulose: Investigations using this stationary phase have uncovered unusual adsorption behavior and provided valuable insights into the thermodynamic and kinetic aspects of chiral recognition. [, ]
  • Chiral Metal–Organic Frameworks (MOFs): Robust Zr-based MOFs functionalized with chiral amine-alcohol groups have demonstrated high enantioselectivity in the adsorption separation of racemic this compound. These MOFs offer high chemical stability, abundant binding sites, and large chiral pores, making them promising materials for enantioselective separations. []

Q7: How does the chirality of this compound influence its aggregation behavior?

A7: Studies have revealed a fascinating interplay between chirality and aggregation in this compound. The relative chirality of the monomers significantly influences the dimerization process. Spectroscopic and computational analyses have shown that the most stable homochiral dimer forms two intermolecular O–H⋯OC hydrogen bonds, while the more strongly bound heterochiral dimer only involves one. This highlights the delicate balance between dispersion forces and hydrogen bonding in chirality discrimination. [] In the bulk phase, different hydrogen-bond patterns compete, leading to variations in volatility between enantiopure and racemic this compound crystals. []

Q8: How have computational methods contributed to understanding this compound?

A8: Computational chemistry has played a crucial role in complementing experimental studies on this compound:

  • Conformational Analysis: Density Functional Theory (DFT) calculations have been extensively employed to identify and characterize the stable conformers of this compound, providing valuable insights into its structural preferences and the factors influencing its interactions with other molecules. []
  • Chiral Recognition: DFT calculations have been instrumental in rationalizing the enantioselective binding of this compound with chiral selectors like β-cyclodextrin. These calculations have revealed the crucial role of short-range dispersion forces in driving both complex formation and enantiodiscrimination. []
  • Reaction Mechanism Studies: DFT methods have been applied to elucidate the gas-phase elimination kinetics of this compound, providing theoretical estimations of thermodynamic and kinetic parameters that are in good agreement with experimental data. These studies suggest a concerted, non-synchronous mechanism involving a two-step process with a lactone intermediate. []

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